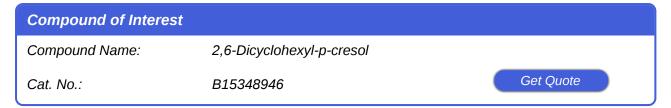


An In-depth Technical Guide to 2,6-Dicyclohexylp-cresol

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CAS Number: 7226-88-2

This technical guide provides a comprehensive overview of **2,6-Dicyclohexyl-p-cresol**, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, analytical characterization, and potential biological activities.

Chemical and Physical Properties

2,6-Dicyclohexyl-p-cresol, also known as 2,6-dicyclohexyl-4-methylphenol, is an organic compound characterized by a phenol ring substituted with two cyclohexyl groups at the ortho positions and a methyl group at the para position relative to the hydroxyl group. This substitution pattern results in a sterically hindered phenol, a class of compounds known for their antioxidant properties.



Property	Value	Source
CAS Number	7226-88-2	N/A
Molecular Formula	C19H28O	N/A
Molecular Weight	272.43 g/mol	N/A
IUPAC Name	2,6-dicyclohexyl-4- methylphenol	N/A
Synonyms	2,6-Dicyclohexyl-p-cresol	N/A

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **2,6-Dicyclohexyl-p-cresol** is not readily available in the public domain. However, based on the known synthesis of other dialkylated cresols, a plausible synthetic route involves the Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol in the presence of an acid catalyst.

Proposed Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol is adapted from general procedures for the alkylation of phenols.[1][2][3]

Materials:

- p-Cresol
- Cyclohexene
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like a zeolite)
 [1][2]
- Anhydrous solvent (e.g., hexane or dichloromethane)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate



- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve p-cresol in the anhydrous solvent.
- Add the acid catalyst to the solution. The amount of catalyst will depend on the specific catalyst chosen and should be determined based on literature precedents for similar reactions.
- Heat the mixture to the desired reaction temperature (e.g., 60-140°C), which may vary depending on the catalyst used.[1]
- Slowly add cyclohexene to the reaction mixture through the dropping funnel over a period of 1-2 hours.
- After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.



 Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,6-Dicyclohexyl-p-cresol.

Analytical Characterization

The synthesized **2,6-Dicyclohexyl-p-cresol** should be characterized using standard analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of alkylated phenols.[4][5][6][7][8]

Experimental Protocol:

- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Analysis: The retention time of the peak corresponding to 2,6-Dicyclohexyl-p-cresol
 and its mass spectrum (molecular ion peak and fragmentation pattern) will confirm its
 identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. While specific NMR data for **2,6-Dicyclohexyl-p-cresol** is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Features:



- · A singlet for the methyl protons.
- Singlets or multiplets for the aromatic protons.
- A broad singlet for the phenolic hydroxyl proton.
- A complex series of multiplets for the cyclohexyl protons.

Expected ¹³C NMR Features:

- A signal for the methyl carbon.
- Signals for the aromatic carbons, including the carbon bearing the hydroxyl group and the substituted carbons.
- A series of signals for the carbons of the two cyclohexyl rings.

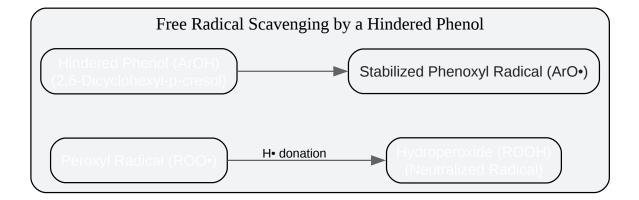
Biological Activity and Mechanism of Action

As a sterically hindered phenol, **2,6-Dicyclohexyl-p-cresol** is anticipated to exhibit significant antioxidant activity.

Antioxidant Activity: Free Radical Scavenging

Hindered phenols act as primary antioxidants by donating the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.[9][10][11][12][13] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky cyclohexyl groups, which prevents it from initiating new radical chains.[9][10]





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Free radical scavenging mechanism of a hindered phenol.

Experimental Protocols for Antioxidant Assays

The antioxidant activity of **2,6-Dicyclohexyl-p-cresol** can be evaluated using various in vitro assays. The DPPH and ABTS assays are two of the most common methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[14][15][16][17][18]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

- Prepare a stock solution of 2,6-Dicyclohexyl-p-cresol in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions of the stock solution.
- Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).
- In a microplate or cuvette, mix a specific volume of each dilution of the sample with a specific volume of the DPPH solution.

Foundational & Exploratory





- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
- A control containing the solvent and the DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
- 2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[14][15][16][18]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Experimental Protocol:

- Prepare the ABTS⁺ radical solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare a stock solution and serial dilutions of 2,6-Dicyclohexyl-p-cresol.
- Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+
 solution.



- Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- A control containing the solvent and the ABTS⁺ solution is also measured.
- Calculate the percentage of inhibition as described for the DPPH assay.
- The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).



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General workflow for in vitro antioxidant assays.

Potential Applications in Drug Development

The antioxidant properties of sterically hindered phenols like **2,6-Dicyclohexyl-p-cresol** suggest potential applications in drug development, particularly in the context of diseases associated with oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. By scavenging free radicals, this compound could potentially mitigate cellular damage and inflammation. Further research is warranted to explore its efficacy and safety in biological systems.

Conclusion

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenol with the potential for significant antioxidant activity. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, and protocols for evaluating its antioxidant capacity. While specific experimental data for this compound is



limited in the public domain, the information presented here, based on the well-established chemistry of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential.

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